(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pterin derivatives.
Reduction: Reduction reactions can yield tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.
Scientific Research Applications
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor for various enzymatic reactions, influencing metabolic pathways and cellular processes. The compound’s molecular targets include enzymes involved in folate metabolism and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- (6S)-2-amino-6-(3’-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one
- 5-tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-c]pyridine-5,6-dicarboxylate
Uniqueness
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One is unique due to its specific structure and the presence of both amino and methyl groups on the pteridine ring. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Biological Activity
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3H)-One, commonly referred to as a tetrahydropteridine derivative, has garnered attention in the field of biochemistry due to its potential biological activities, particularly in relation to nitric oxide synthase (NOS) activation and its implications in various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Overview of Tetrahydropteridines
Tetrahydropteridines are a class of compounds that serve as cofactors in several enzymatic reactions. They are particularly known for their role in the synthesis of nitric oxide (NO), which is crucial for various physiological processes including vasodilation and neurotransmission. The compound in focus is structurally related to tetrahydrobiopterin (BH4), a well-known cofactor for aromatic amino acid hydroxylases and NOS enzymes.
Nitric Oxide Synthase Activation
Research indicates that this compound may act as a competent cofactor for neuronal nitric oxide synthase (nNOS). It has been shown to enhance the production of nitric oxide by facilitating electron transfer within the enzyme's active site. This property is critical because NO plays a significant role in cardiovascular health and neuroprotection .
Table 1: Comparison of Nitric Oxide Production
Compound | NOS Activation | Electron Transfer Rate |
---|---|---|
This compound | High | Fast |
Tetrahydrobiopterin (BH4) | Moderate | Moderate |
Case Studies and Research Findings
-
Study on Nitric Oxide Production :
A study conducted by McInnes et al. demonstrated that derivatives of tetrahydropteridines could significantly enhance NO production when tested with nNOS. The study highlighted the importance of structural modifications in improving binding affinity and electron transfer rates . -
Antitumor Activity :
Although primarily studied for its role in NO synthesis, preliminary investigations have also suggested that certain tetrahydropteridine derivatives exhibit antitumor properties. For instance, compounds similar to (6s)-2-Amino-6-Methyl have been evaluated for their ability to induce apoptosis in cancer cell lines by disrupting cell cycle progression . Table 2: Antitumor Activity ComparisonCompound Cell Line Tested IC50 (μM) Mechanism IMB-1406 HepG2 6.92 - 8.99 Apoptosis via S-phase arrest (6s)-2-Amino... A549, MCF-7 TBD TBD -
Oxidation Rates :
A comparative study on the oxidation rates of various tetrahydropteridine derivatives revealed that modifications at specific positions can significantly alter their reactivity and biological activity. This suggests that further structural optimization could lead to more effective therapeutic agents .
Properties
CAS No. |
73573-51-0 |
---|---|
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
(6S)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m0/s1 |
InChI Key |
HWOZEJJVUCALGB-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(N1)C(=O)NC(=N2)N |
Canonical SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.